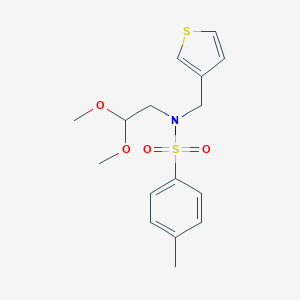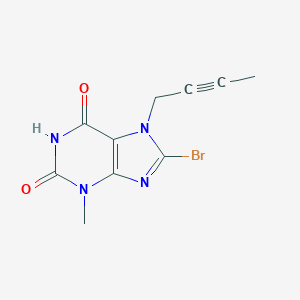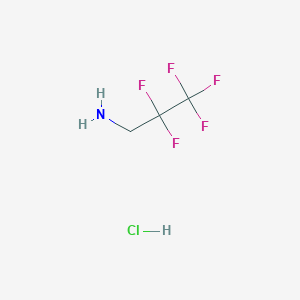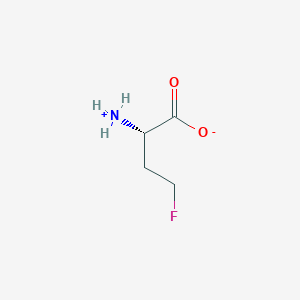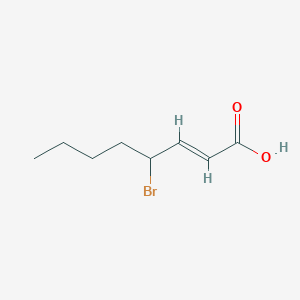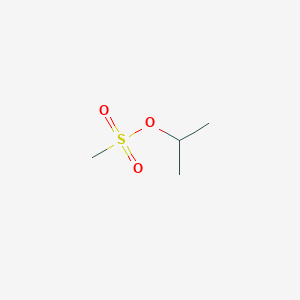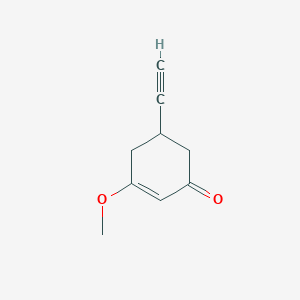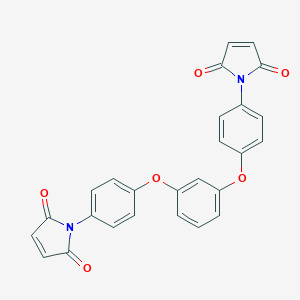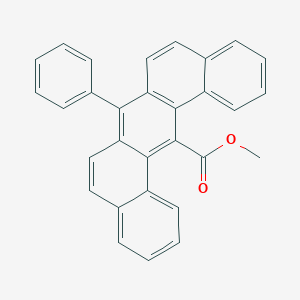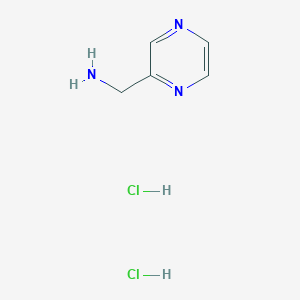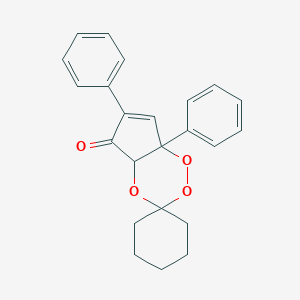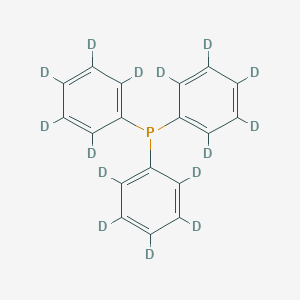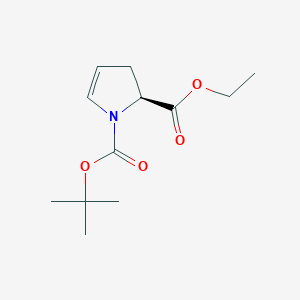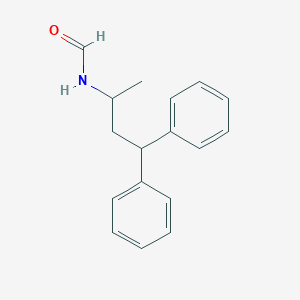![molecular formula C17H22N2O2 B049370 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL CAS No. 117788-90-6](/img/structure/B49370.png)
2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL is not fully understood. However, it is believed that this compound inhibits the activity of protein kinase C and phosphodiesterase by binding to their active sites. This results in the inhibition of downstream signaling pathways and cellular processes that are regulated by these enzymes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and reduces inflammation. In vivo studies have shown that this compound exhibits neuroprotective effects and improves cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL in lab experiments include its high potency and selectivity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in cellular processes and disease states. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects. Additionally, further research is needed to elucidate the mechanism of action and identify other potential drug targets for this compound. Finally, the potential applications of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL in the treatment of various diseases should be explored further.
Synthesis Methods
The synthesis of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL involves the reaction of 4-(Heptyloxy)benzaldehyde with guanidine hydrochloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit inhibitory activity against certain enzymes, including protein kinase C and phosphodiesterase. These enzymes are involved in various cellular processes and are considered potential drug targets for the treatment of diseases such as cancer, inflammation, and neurological disorders.
properties
CAS RN |
117788-90-6 |
|---|---|
Product Name |
2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL |
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-(4-heptoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C17H22N2O2/c1-2-3-4-5-6-11-21-16-9-7-14(8-10-16)17-18-12-15(20)13-19-17/h7-10,12-13,20H,2-6,11H2,1H3 |
InChI Key |
OZQDQPNIYLQGIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
synonyms |
2-[4-(Heptyloxy)-phenyl]-5-hydroxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



